2-[(4-Bromophenyl)sulfonyl]quinoxaline

Halogen bonding Crystal engineering Molecular recognition

For synthetic workflows requiring rapid, high-yield cross-coupling at the 4-position of the phenyl ring, this bromo congener is the essential entry point. The C–Br bond reacts ~100- to 1,000-fold faster than C–Cl under standard Suzuki–Miyaura conditions, while the 4-fluoro analog is inert. Its unique σ-hole makes it ideal for halogen-bond-driven co-crystal engineering and supramolecular assembly. As a distinct member of the EP 0018493 B1 patent family, it is indispensable for complete halogen-based SAR in agrochemical fungicide discovery and ADME profiling alongside chloro and fluoro analogs. Procure to unlock diversification and target engagement pathways inaccessible to other 4-halo quinoxaline sulfones.

Molecular Formula C14H9BrN2O2S
Molecular Weight 349.2
CAS No. 338394-54-0
Cat. No. B2860957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)sulfonyl]quinoxaline
CAS338394-54-0
Molecular FormulaC14H9BrN2O2S
Molecular Weight349.2
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
InChIKeyMIYOOJWODFLYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromophenyl)sulfonyl]quinoxaline (CAS 338394-54-0) – Compound Class, Physicochemical Profile, and Procurement Baseline


2-[(4-Bromophenyl)sulfonyl]quinoxaline (CAS 338394-54-0) is a heterocyclic small molecule belonging to the quinoxaline sulfone class, with molecular formula C14H9BrN2O2S and molecular weight 349.20 g/mol [1]. The compound features a quinoxaline core substituted at the 2-position with a 4-bromophenylsulfonyl group. Its computed physicochemical properties include XLogP3 of 3.0, topological polar surface area (TPSA) of 68.3 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from specialty chemical suppliers at a minimum purity specification of 95%, with recommended long-term storage in a cool, dry place . The bromine atom at the para position of the phenyl ring distinguishes this compound from its chloro, fluoro, and methyl congeners, enabling unique intermolecular interactions such as halogen bonding and providing a reactive handle for transition-metal-catalyzed cross-coupling chemistry [1].

Why Generic Substitution Fails for 2-[(4-Bromophenyl)sulfonyl]quinoxaline (CAS 338394-54-0) – Halogen-Dependent Reactivity and Biological Divergence


Within the 2-arylsulfonylquinoxaline series, the 4-substituent on the phenyl ring is not a passive spectator; it governs both synthetic reactivity and biological target engagement. The bromine atom in 2-[(4-bromophenyl)sulfonyl]quinoxaline imparts unique electronic and steric properties—including a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine and 1.47 Å for fluorine), greater polarizability, and the capacity for halogen bonding—that cannot be replicated by the chloro, fluoro, or methyl analogs [1]. Screening data from the Molecular Libraries Program demonstrate that the 4-chloro analog (CAS 338394-53-9) exhibits only weak inhibitory activity (IC50 = 123 µM) against phosphoinositide phospholipase C targets [2], yet this result cannot be extrapolated to the bromo congener because halogen-dependent steric and electronic effects are known to produce divergent structure–activity relationships within the quinoxaline sulfone class . Furthermore, the C–Br bond serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann-type couplings), enabling downstream diversification that is kinetically less accessible or entirely unavailable with the C–Cl or C–F analogs [1]. These halogen-specific features make direct, data-free substitution between 4-halo congeners scientifically unsound for both biological screening and synthetic applications.

Quantitative Differentiation Evidence for 2-[(4-Bromophenyl)sulfonyl]quinoxaline (CAS 338394-54-0) vs. Closest Analogs


Halogen Bonding Propensity: Bromine Enables Structure-Directing Intermolecular Interactions Absent in Chloro, Fluoro, and Methyl Analogs

The 4-bromophenyl substituent in the target compound possesses a σ-hole on the bromine atom that enables directional halogen bonding (XB) with Lewis bases, a feature that is significantly attenuated in the 4-chloro analog and absent in the 4-fluoro and 4-methyl analogs [1]. The computed electrostatic potential surface of aryl bromides shows a σ-hole magnitude typically in the range of +5 to +15 kcal/mol, compared to +2 to +8 kcal/mol for aryl chlorides and negligible or zero for aryl fluorides, making bromine the optimal halogen for XB-mediated molecular recognition in this scaffold [1]. This property is critical for applications in crystal engineering, supramolecular chemistry, and target-based drug design where halogen bonding contributes to binding affinity and selectivity.

Halogen bonding Crystal engineering Molecular recognition

Synthetic Diversification Handle: C–Br Bond Enables Palladium-Catalyzed Cross-Coupling Chemistry Not Accessible with C–Cl or C–F Analogs Under Mild Conditions

The C–Br bond in 2-[(4-bromophenyl)sulfonyl]quinoxaline is a superior leaving group for oxidative addition to Pd(0) compared to C–Cl and C–F bonds. Typical oxidative addition rates follow the order C–I > C–Br > C–Cl ≫ C–F, with aryl bromides reacting approximately 10² to 10³ times faster than aryl chlorides under standard Suzuki–Miyaura conditions [1]. The 4-fluoro analog (CAS 338394-59-5) is essentially inert under standard cross-coupling conditions due to the exceptional strength of the C–F bond (bond dissociation energy ~126 kcal/mol for C–F vs. ~84 kcal/mol for C–Br), while the 4-chloro analog (CAS 338394-53-9) requires more forcing conditions (elevated temperatures, specialized ligands) that may compromise the integrity of the quinoxaline sulfone core . This makes the bromo compound the preferred entry point for library synthesis and downstream functionalization.

Cross-coupling Suzuki-Miyaura Building block

Lipophilicity and Membrane Permeability Differentiation: Bromo Congener Occupies a Distinct Physicochemical Space vs. Halo and Methyl Analogs

The computed XLogP3 value of 3.0 for 2-[(4-bromophenyl)sulfonyl]quinoxaline places it in a lipophilicity range distinct from its 4-chloro (predicted XLogP3 ~2.7–2.8), 4-fluoro (predicted XLogP3 ~2.3–2.5), and 4-methyl (predicted XLogP3 ~2.8–2.9) analogs [1]. Molecular weight also differs substantially: 349.20 g/mol (Br) vs. 304.75 g/mol (Cl, CAS 338394-53-9) , 288.3 g/mol (F, CAS 338394-59-5) , and approximately 284 g/mol (methyl) . These differences in both logP and molecular weight place each congener in a different region of the drug-likeness space, which has direct implications for membrane permeability, plasma protein binding, and off-target promiscuity in biological screening campaigns.

Lipophilicity Drug-likeness ADME

PI3K Pathway Screening Divergence: Chloro Analog Exhibits Only Weak (IC50 = 123 µM) Phospholipase C Inhibition; Bromo Activity Profile Remains to Be Characterized

The 4-chloro analog 2-(4-chlorophenyl)sulfonylquinoxaline (CAS 338394-53-9) was screened in the NIH Molecular Libraries Program and found to have an IC50 of 1.23 × 10⁵ nM (123 µM) against 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3 (PLCβ3) and the same value against phosphodiesterase gamma-1 [1]. This activity is considered weak (>100 µM) and may represent non-specific assay interference rather than genuine target engagement [1]. Critically, the bromo congener has a distinct halogen substitution that alters both the electronic distribution on the sulfonyl group (through inductive effects) and the steric profile at the 4-position (Br van der Waals volume ~26.5 ų vs. Cl ~22.5 ų), which is expected to yield a different activity fingerprint in the same assay [2]. Direct comparative screening data for the bromo compound in this assay system are not yet publicly available, representing a knowledge gap that should be closed before assuming class-wide behavior.

PI3K Phospholipase C Screening

Microbicidal Patent Precedent: 2-Sulfonylquinoxaline Class Covered Under EP 0018493 B1, with Halogen Identity (Br vs. Cl vs. F) as a Key Structural Variable

European Patent EP 0018493 B1, filed in 1980 and granted in 1982, claims 2-sulfonyl-quinoxalines of formula (I) wherein X denotes a halogen atom (including bromine), nitro, or trifluoromethyl, and R′ and R groups are broadly defined alkyl, cycloalkyl, or aryl substituents, as microbicides for controlling phytopathogenic microorganisms, particularly fungi [1]. The patent explicitly distinguishes between halogen substituents (X = Br, Cl, F) as independent structural variables, indicating that the biological activity of the sulfonylquinoxaline class is halogen-dependent [1]. The specific compound 2-[(4-bromophenyl)sulfonyl]quinoxaline falls within the claimed generic scope, where the bromine atom at the 4-position of the phenyl ring attached to the sulfonyl group is expected to modulate both potency and spectrum of antifungal activity relative to chloro and fluoro congeners [1].

Microbicide Antifungal Agrochemical

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Bromo Congener Matches Key Oral Bioavailability Descriptors with Distinct Heavy Atom Count

The computed topological polar surface area (TPSA) of 2-[(4-bromophenyl)sulfonyl]quinoxaline is 68.3 Ų, with 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. Both the TPSA (<140 Ų) and H-bond donor count (≤5) satisfy Veber's oral bioavailability criteria [1]. While all 4-halo congeners share the same quinoxaline sulfone core and therefore have identical H-bond donor (0) and acceptor (4) counts, the bromo compound's heavy atom count (20) is one greater than the chloro analog (19), and two greater than the fluoro analog (18), reflecting the bromine atom's higher atomic number . This additional heavy atom contributes to greater molecular refractivity and polarizability without altering TPSA, potentially influencing passive membrane diffusion rates in a congener-specific manner.

Drug-likeness Oral bioavailability Veber rules

Recommended Research and Industrial Application Scenarios for 2-[(4-Bromophenyl)sulfonyl]quinoxaline (CAS 338394-54-0)


Medicinal Chemistry: Preferred Building Block for Palladium-Catalyzed Library Synthesis via Suzuki–Miyaura Cross-Coupling

The C–Br bond of 2-[(4-bromophenyl)sulfonyl]quinoxaline serves as an optimal oxidative addition partner for Pd(0)-catalyzed cross-coupling, reacting approximately 100- to 1,000-fold faster than the C–Cl bond of the 4-chloro analog under standard Suzuki–Miyaura conditions [1]. This kinetic advantage translates directly to higher yields, shorter reaction times, and broader substrate scope in parallel library synthesis. The 4-fluoro analog is essentially unreactive under these conditions due to the exceptional C–F bond strength (~126 kcal/mol), making the bromo compound the only viable entry point for direct cross-coupling diversification within the 4-halo quinoxaline sulfone series [1]. Procure this compound when the synthetic workflow requires C–C bond formation at the 4-position of the phenyl ring under mild, functional-group-tolerant conditions.

Crystal Engineering and Supramolecular Chemistry: Exploiting Directional Halogen Bonding for Co-Crystal Design

The bromine atom at the 4-position of the phenyl ring possesses a σ-hole capable of forming directional, moderately strong halogen bonds (XB) with Lewis bases such as carbonyl oxygens, pyridyl nitrogens, and halide anions [1]. The σ-hole magnitude of aryl bromides is approximately 2- to 3-fold greater than that of aryl chlorides, while aryl fluorides lack a significant σ-hole entirely [1]. This makes the bromo compound uniquely suited among the 4-halo quinoxaline sulfone congeners for applications in co-crystal engineering, halogen-bond-driven supramolecular assembly, and rational design of protein–ligand interactions where halogen bonds contribute to binding free energy [1].

Agrochemical Discovery: Halogen-Specific Lead Exploration Under EP 0018493 B1 Microbicide Patent Scope

EP 0018493 B1 explicitly claims 2-sulfonyl-quinoxalines wherein the halogen substituent X is independently selected from bromine, chlorine, and fluorine as microbicidal agents against phytopathogenic fungi [1]. The bromo congener occupies a distinct structural space within this patent family, and its procurement enables halogen-specific structure–activity relationship (SAR) studies that cannot be accomplished with chloro or fluoro analogs alone. For agrochemical discovery programs targeting fungicidal lead identification, the bromo compound is an essential member of a complete 4-halo congener set, enabling full exploration of halogen-dependent potency and spectrum-of-activity relationships [1].

ADME/PK Optimization: Use as a Higher-Lipophilicity, Higher-Polarizability Probe in Membrane Permeability Studies

With a computed XLogP3 of 3.0—approximately 0.5 to 0.7 log units higher than the 4-fluoro analog—the bromo compound provides a distinct lipophilicity anchor point for assessing the impact of halogen substitution on passive membrane permeability, plasma protein binding, and metabolic stability within the quinoxaline sulfone series [1]. When procured alongside the chloro (predicted XLogP3 ~2.7–2.8) and fluoro (predicted XLogP3 ~2.3–2.5) congeners, the bromo compound completes a halogen-based lipophilicity gradient, enabling systematic ADME profiling that informs lead optimization decisions [1].

Quote Request

Request a Quote for 2-[(4-Bromophenyl)sulfonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.